molecular formula C12H12O2 B15322570 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one

4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one

Cat. No.: B15322570
M. Wt: 188.22 g/mol
InChI Key: TXCGGUBGDKVIPX-NSCUHMNNSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran-5-ol as the starting material.

  • Bromination: The hydroxyl group is substituted with a bromine atom to form 2-bromo-2,3-dihydrobenzofuran-5-ol.

  • Alkylation: The brominated compound undergoes alkylation with an appropriate alkylating agent to introduce the but-3-en-2-one moiety.

  • Oxidation: The final step involves the oxidation of the intermediate to yield the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Hydroxyl derivatives of the compound.

  • Substitution Products: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It is being studied for its effects on various biological systems.

Medicine: Research is ongoing to explore the therapeutic potential of this compound. It has been investigated for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Benzofuran: The parent compound with similar biological and chemical properties.

  • 2,3-Dihydrobenzofuran derivatives: Other derivatives with variations in the substitution pattern on the benzofuran ring.

  • Pyrovalerone: A related compound with stimulant properties.

Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one is unique due to its specific substitution pattern and reactivity. This allows it to participate in a wider range of chemical reactions and biological activities compared to its analogs.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(E)-4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one

InChI

InChI=1S/C12H12O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h2-5,8H,6-7H2,1H3/b3-2+

InChI Key

TXCGGUBGDKVIPX-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)OCC2

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)OCC2

Origin of Product

United States

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